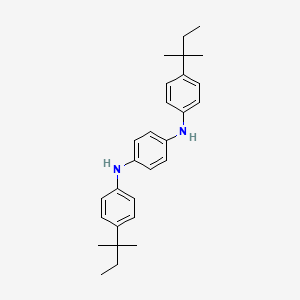
Einecs 226-593-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-BIS[4-(TERT-BUTYL)PHENYL]BENZENE-1,4-DIAMINE: is a chemical compound characterized by its two phenyl rings substituted with tert-butyl groups and a benzene-1,4-diamine core
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Amine Formation: One common synthetic route involves the bromination of N,N'-bis(4-tert-butylphenyl)aniline followed by amination.
Reduction of Aminoxyl Derivatives: Another method includes the reduction of N,N'-bis(4-tert-butylphenyl)hydroxylamine using hydrazine hydrate.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimized conditions to ensure high yield and purity, often using continuous flow reactors or batch processes.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly halogenation, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents like hydrazine hydrate are typically used.
Substitution: Bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific conditions.
Reduction Products: Amines and related derivatives.
Substitution Products: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of complex molecular structures. Biology: It serves as a precursor for bioactive molecules and probes in biological studies. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets, often involving pathways related to oxidative stress and cellular signaling. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Irganox 1098: A compound used as an antioxidant in the plastics industry.
4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline: A closely related compound with similar structural features.
Uniqueness: N,N'-BIS[4-(TERT-BUTYL)PHENYL]BENZENE-1,4-DIAMINE stands out due to its specific arrangement of tert-butyl groups and its potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
5432-99-5 |
|---|---|
Molekularformel |
C28H36N2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
1-N,4-N-bis[4-(2-methylbutan-2-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C28H36N2/c1-7-27(3,4)21-9-13-23(14-10-21)29-25-17-19-26(20-18-25)30-24-15-11-22(12-16-24)28(5,6)8-2/h9-20,29-30H,7-8H2,1-6H3 |
InChI-Schlüssel |
BFPZUVWLYPZRHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


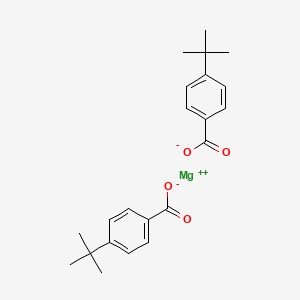
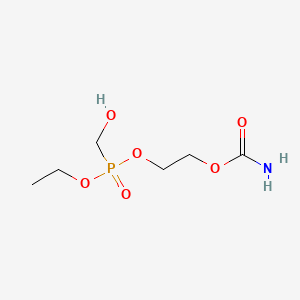
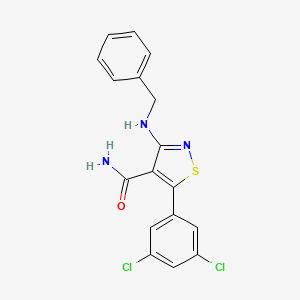
![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)
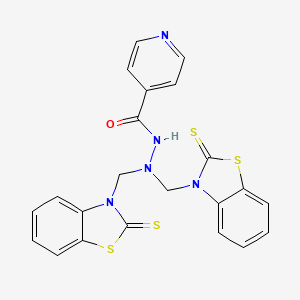
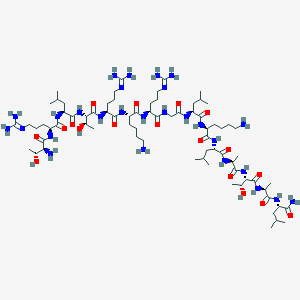
![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)
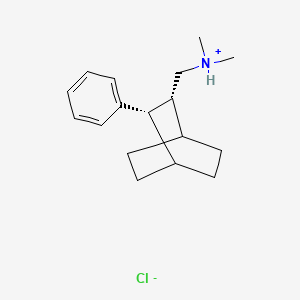
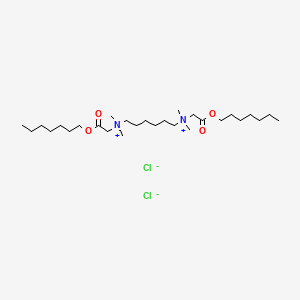

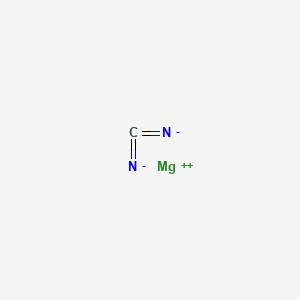
![[[3-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15345105.png)
![6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15345110.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-](/img/structure/B15345115.png)
